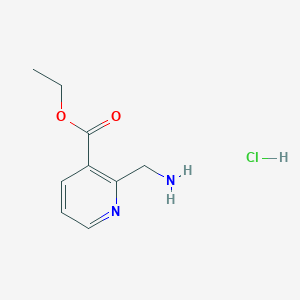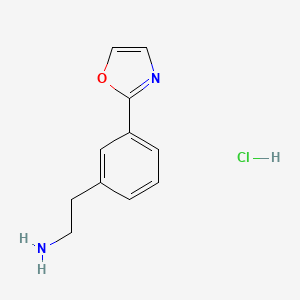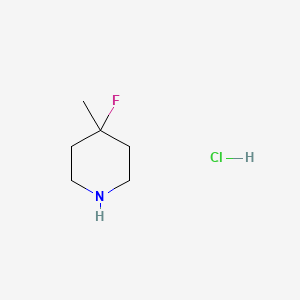
2-(2-Aminophenyl)but-3-yn-2-ol
Descripción general
Descripción
2-(2-Aminophenyl)but-3-yn-2-ol is an organic compound with the molecular formula C10H11NO It features an amino group attached to a phenyl ring, which is further connected to a butyn-2-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminophenyl)but-3-yn-2-ol can be achieved through several methods. One common approach involves the reaction of 2-iodoaniline with but-3-yn-2-ol in the presence of a palladium catalyst and a base such as triethylamine . The reaction typically proceeds under mild conditions, yielding the desired product in good to moderate yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and catalysis can be applied. Industrial-scale production would likely involve optimizing reaction conditions to maximize yield and minimize costs, potentially using continuous flow reactors and advanced catalytic systems.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Aminophenyl)but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the alkyne moiety to an alkene or alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as molecular iodine (I2) or silver catalysts can be used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Various electrophiles can react with the amino group under basic or acidic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alkenes or alkanes.
Substitution: Substituted aniline derivatives.
Aplicaciones Científicas De Investigación
2-(2-Aminophenyl)but-3-yn-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex heterocyclic compounds.
Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the synthesis of materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Aminophenyl)but-3-yn-2-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the alkyne moiety can participate in cycloaddition reactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminophenylacetylene: Similar structure but lacks the hydroxyl group.
2-Aminophenylprop-2-yn-1-ol: Similar structure but with a different position of the hydroxyl group.
2-Aminophenylbut-2-yn-1-ol: Similar structure but with a different position of the hydroxyl group.
Uniqueness
2-(2-Aminophenyl)but-3-yn-2-ol is unique due to the presence of both an amino group and a hydroxyl group attached to a butynyl moiety.
Propiedades
IUPAC Name |
2-(2-aminophenyl)but-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-3-10(2,12)8-6-4-5-7-9(8)11/h1,4-7,12H,11H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTQDYBPXAAGHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)(C1=CC=CC=C1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate](/img/structure/B1405398.png)

